molecular formula C9H10BrNO2 B3185208 Methyl 3-bromo-4-(methylamino)benzoate CAS No. 1131615-02-5

Methyl 3-bromo-4-(methylamino)benzoate

Cat. No.: B3185208
CAS No.: 1131615-02-5
M. Wt: 244.08
InChI Key: NHAHWTQXZAIUHA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(methylamino)benzoate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is an aromatic ester that features a bromine atom and a methylamino group attached to a benzoate core. This compound is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

methyl 3-bromo-4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAHWTQXZAIUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661077
Record name Methyl 3-bromo-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131615-02-5
Record name Methyl 3-bromo-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-(methylamino)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(methylamino)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(methylamino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

    Reduction: Amino-substituted benzoates.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 3-bromo-4-(methylamino)benzoate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals due to its ability to undergo various chemical transformations. The compound can participate in:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Suzuki-Miyaura Coupling Reactions : This compound can be utilized in coupling reactions to create biaryl compounds, which are significant in medicinal chemistry.

Biological Research

Potential Biological Activities
Research has indicated that this compound exhibits potential biological activities. Its interactions with biomolecules are under investigation for various applications:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results highlight its potential as an antibacterial agent, particularly against pathogenic strains commonly associated with human infections.

Medicinal Chemistry

Drug Development Precursor
this compound is being explored as a precursor for drug development. Its unique structure allows for modifications that may enhance pharmacological properties, making it a candidate for designing new therapeutic agents targeting specific diseases.

  • Mechanism of Action : The compound's mechanism involves interactions with various molecular targets due to the presence of the bromine atom and the methylamino group, which can influence its reactivity and binding properties.

Industrial Applications

Production of Specialty Chemicals
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its ability to participate in diverse chemical reactions makes it valuable for manufacturing processes requiring specific functional groups.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

  • Synthesis Methodologies : Various synthetic routes have been developed to optimize yield and purity, including bromination reactions using N-bromosuccinimide (NBS) under controlled conditions.
  • Biological Activity Studies : Research published in peer-reviewed journals has documented the antimicrobial efficacy of this compound against a range of bacterial pathogens, suggesting further exploration into its use as an antibiotic or antiseptic agent.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(methylamino)benzoate involves its interaction with specific molecular targets. The bromine atom and methylamino group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-(methylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-bromo-4-(methylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound (CAS Number: 1131615-02-5) features a bromine atom at the 3-position and a methylamino group at the 4-position of the benzoate structure. Its molecular formula is C10H10BrNO2C_{10}H_{10}BrNO_2, with a molar mass of approximately 260.1 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromine atom can undergo nucleophilic substitution reactions, allowing for modifications that may enhance its pharmacological properties. The methylamino group can also participate in hydrogen bonding, affecting its binding affinity to target proteins.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results suggest that the compound has promising potential as an antibacterial agent, particularly against pathogenic strains commonly associated with human infections .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. The compound was tested against various fungal strains, yielding the following MIC values:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings indicate that the compound may be effective in treating fungal infections as well, although further studies are necessary to confirm its efficacy and safety in clinical settings .

Case Studies and Research Findings

A study published in Chemistry & Biology explored the structural activity relationship (SAR) of related compounds, revealing that modifications to the bromine and amino groups significantly influenced antimicrobial potency. Compounds with electron-donating groups showed increased antibacterial activity, suggesting that the electronic nature of substituents plays a crucial role in their biological effects .

Another investigation focused on the synthesis of derivatives from this compound, highlighting its utility as an intermediate in drug development processes. The study emphasized the compound's versatility in generating new analogs with enhanced bioactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-4-(methylamino)benzoate
Reactant of Route 2
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Methyl 3-bromo-4-(methylamino)benzoate

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